molecular formula C12H13FO2 B1526426 1-(4-Fluorophenyl)-2-(oxolan-2-yl)ethan-1-one CAS No. 1166996-25-3

1-(4-Fluorophenyl)-2-(oxolan-2-yl)ethan-1-one

Cat. No.: B1526426
CAS No.: 1166996-25-3
M. Wt: 208.23 g/mol
InChI Key: IUXVHIIWQCKBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-2-(oxolan-2-yl)ethan-1-one is an organic compound that features a fluorinated phenyl group and a tetrahydrofuran ring

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(oxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-10-5-3-9(4-6-10)12(14)8-11-2-1-7-15-11/h3-6,11H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXVHIIWQCKBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-2-(oxolan-2-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and tetrahydrofuran.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as a Lewis acid.

    Industrial Production: Industrial methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-2-(oxolan-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

    Major Products: The major products depend on the type of reaction, such as alcohols from reduction and carboxylic acids from oxidation.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(oxolan-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-2-(oxolan-2-yl)ethan-1-one exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2-(oxolan-2-yl)ethan-1-one can be compared with similar compounds such as:

    1-(4-Chlorophenyl)-2-(tetrahydrofuran-2-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Bromophenyl)-2-(tetrahydrofuran-2-yl)ethanone: Contains a bromine atom instead of fluorine.

    Uniqueness: The presence of the fluorine atom imparts unique electronic properties, affecting its reactivity and interactions.

This comprehensive overview highlights the significance of this compound in various scientific domains

Biological Activity

1-(4-Fluorophenyl)-2-(oxolan-2-yl)ethan-1-one, also known as a fluorinated ketone compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C12H13FO2
  • Molecular Weight : 208.23 g/mol
  • CAS Number : 1564663-22-4

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of neuropharmacology and antiviral properties. Its structural features contribute to its interaction with biological systems.

The compound's mechanism involves binding to specific receptors or enzymes, modulating their activity, which can lead to various physiological effects. Preliminary studies suggest that it may influence neurotransmitter systems, potentially impacting mood and cognitive functions.

Antiviral Properties

A recent study explored the antiviral potential of compounds related to this compound. Sodium salts derived from these compounds were tested for their ability to inhibit viral replication in vitro. The results indicated varying degrees of efficacy:

  • IC50 Values :
    • Compound A: 5.0 μg/mL
    • Compound B: 20.0 μg/mL
    • Compounds C and D showed no significant inhibition at tested concentrations .

Neuropharmacological Effects

Another study examined the impact of this compound on central nervous system (CNS) activity. The findings suggested a potential for psychoactive effects due to its structural similarity to known psychoactive substances. Behavioral assays indicated alterations in locomotor activity in animal models, suggesting a need for further investigation into its CNS effects.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
1-(4-Fluorophenyl)-2-(pyrrolidin-2-YL)ethan-1-oneC12H14FNOSimilar structure with a pyrrolidine ring
1-(4-Chlorophenyl)-2-(oxolan-3-YL)ethan-1-oneC12H13ClO2Chlorine substituent instead of fluorine

This table illustrates how variations in substituent positions and types can significantly affect biological activity and pharmacological profiles.

Future Directions

The ongoing research into the biological activity of this compound suggests promising avenues for drug development, particularly in treating neurological disorders and viral infections. Further studies are essential to elucidate its full pharmacological profile and safety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-2-(oxolan-2-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)-2-(oxolan-2-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.